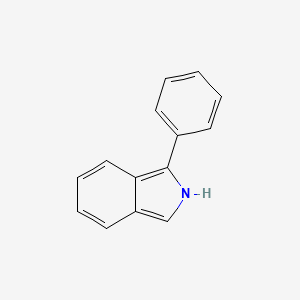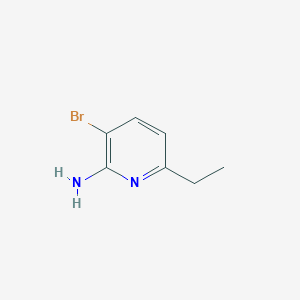
3-Bromo-6-ethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-ethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2 It belongs to the class of bromopyridines, which are pyridine derivatives substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Bromo-6-ethylpyridin-2-amine involves the bromination of 6-ethylpyridin-2-amine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
Scientific Research Applications
3-Bromo-6-ethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved can vary based on the specific structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-aminopyridine: Similar structure but lacks the ethyl group.
6-Ethyl-2-aminopyridine: Similar structure but lacks the bromine atom.
3-Bromo-6-methylpyridin-2-amine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
3-Bromo-6-ethylpyridin-2-amine is unique due to the presence of both the bromine atom and the ethyl group on the pyridine ring. This combination can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H9BrN2 |
|---|---|
Molecular Weight |
201.06 g/mol |
IUPAC Name |
3-bromo-6-ethylpyridin-2-amine |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
LAAYKYFESYQFIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


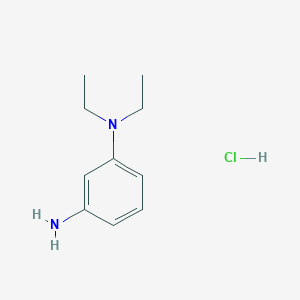
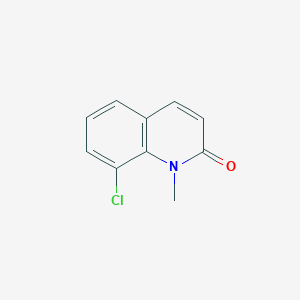
![2-Amino-2-{pyrazolo[1,5-b]pyridazin-3-yl}acetic acid](/img/structure/B11902275.png)
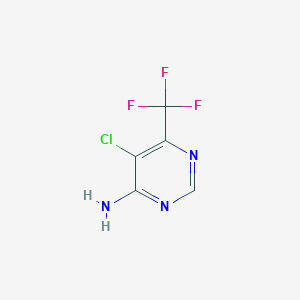

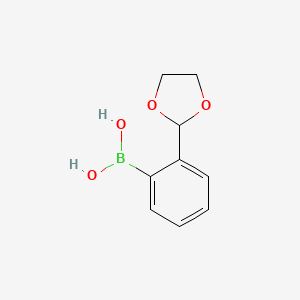

![Pyrido[1,2-a]benzimidazole-7,8-diol](/img/structure/B11902306.png)
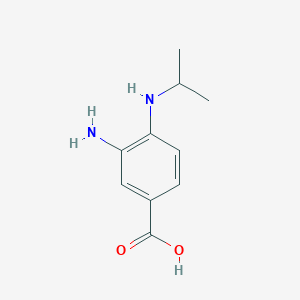
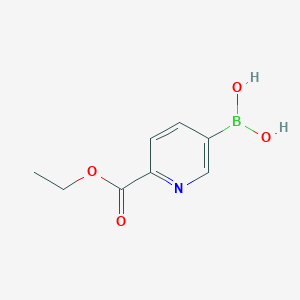
![6,12-Diazadispiro[4.1.4.2]tridecan-13-one](/img/structure/B11902341.png)
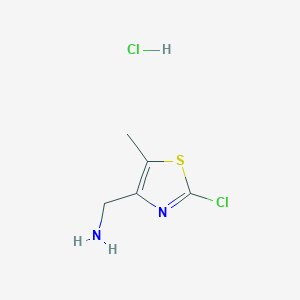
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
